molecular formula C12H15NO4 B8724740 1-Cyclopentyloxy-2-methoxy-5-nitrobenzene CAS No. 154464-25-2

1-Cyclopentyloxy-2-methoxy-5-nitrobenzene

Cat. No. B8724740
M. Wt: 237.25 g/mol
InChI Key: ASTUOXCHAVHPBJ-UHFFFAOYSA-N
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Description

1-Cyclopentyloxy-2-methoxy-5-nitrobenzene is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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properties

CAS RN

154464-25-2

Product Name

1-Cyclopentyloxy-2-methoxy-5-nitrobenzene

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-cyclopentyloxy-1-methoxy-4-nitrobenzene

InChI

InChI=1S/C12H15NO4/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3

InChI Key

ASTUOXCHAVHPBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OC2CCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 2-methoxy-5-nitrophenol (525 g, 3.104 mol) and potassium carbonate (643.5 g, 4.66 mol) in dimethylformamide (1 L), under N2 protection, was added cyclopentyl bromide (499.2 mL, 4.66 mol). The suspension was heated to 100° C. for 6 h. Potassium carbonate (85.8 g, 0.62 mol) and cyclopentyl bromide (50 mL, 0.46 mol) were added. The suspension was heated to 100° C. for 4 h. TLC indicated the reaction was complete (9:1 DCM:MeOH). The reaction mixture was cooled to room temperature and diluted with water (3L) and ether (3L). The layers were separated and the aqueous layer was re-extracted with ether (2L). The combined organic layers were washed with 1N NaOH (2L), water (2L), and brine (2L). The organic layer was dried over sodium sulfate, filtered, and evaporated. The resulting solid was azeotroped with toluene (2×300 mL) to obtain 736.7 g (99.6% yield) as a yellow solid.
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525 g
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643.5 g
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1 L
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499.2 mL
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85.8 g
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50 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-Methyloxy-5-nitrophenol (14.27 g, 84.4 mmol) was dissolved in dry dimethylformamide (80 ml). Cyclopentylbromide (176 g, 127 ml, 118.2 mmol) and cesium carbonate (38.5 g, 118.2 mmol) were added and the suspension stirred overnight at room temperature. The mixture was poured into saturated Na2CO3 (200 ml) and extracted with ethyl acetate (700 ml). The organic layer was washed with saturated Na2CO3 until no yellow colour was detected. The organic layer was then dried (MgSO4) and concentrated in vacuo to give the title Compound as a yellow solid (15.0 g).
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14.27 g
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80 mL
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127 mL
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38.5 g
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200 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 2-methoxy-5-nitrophenol (4.86 g), cyclopentyl bromide (3.4 ml) and potassium carbonate (4.8 g) in N,N-dimethylformamide (50 ml) was stirred at 50° C. for 3 hours. Then the mixture was poured into a mixture of ethyl acetate and aqueous sodium bicarbonate. The organic phase was separated, washed with aqueous sodium bicarbonate and brine, dried over magnesium sulfate and concentrated. The resultant solid was collected and washed with isopropyl ether to give 3-cyclopentyloxy-4-methoxy-1-nitrobenzene (5.05 g).
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4.86 g
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3.4 mL
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4.8 g
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50 mL
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